molecular formula C13H20BrFOSi B8105814 ((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane

((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B8105814
M. Wt: 319.28 g/mol
InChI Key: ADKCIEJVZVQGAK-UHFFFAOYSA-N
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Description

((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane (CAS: 1017598-60-5) is a silyl-protected benzyl derivative with the molecular formula C₁₃H₂₀BrFOSi and a molecular weight of 319.30 g/mol . It features a tert-butyldimethylsilyl (TBS) ether group attached to a benzyl moiety substituted with bromine (Br) at the 4-position and fluorine (F) at the 3-position on the aromatic ring. This compound is widely used in organic synthesis as a protecting group for alcohols and as an intermediate in cross-coupling reactions due to the reactivity of the bromine substituent .

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrFOSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(14)12(15)8-10/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKCIEJVZVQGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrFOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-3-fluorobenzyl alcohol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the benzyl group can participate in halogen bonding, which can enhance the binding affinity of the compound to its target. The tert-butyl dimethylsilane moiety provides steric protection and increases the compound’s stability under various conditions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related silyl ethers with variations in substituent positions, functional groups, and molecular properties. Key examples include:

Table 1: Structural Comparison of Similar Silyl Ethers
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane 4-Br, 3-F C₁₃H₂₀BrFOSi 319.30 1017598-60-5 Bromine for cross-coupling; fluorine enhances electrophilicity
((4-Bromo-2-fluorobenzyl)oxy)(tert-butyl)dimethylsilane 4-Br, 2-F C₁₃H₂₀BrFOSi 319.30 930785-23-2 Positional isomer; fluorine at 2-position alters steric/electronic effects
(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane 3-Br, 4-OCH₃ C₁₃H₂₁BrO₂Si 317.30 1133116-37-6 Methoxy as electron-donating group; bromine at 3-position
tert-Butyl(4-fluoro-3-(dioxaborolan-2-yl)phenoxy)dimethylsilane 4-F, 3-Bpin C₁₈H₃₀BBrO₃Si 379.25 2377611-08-8 Boronate ester enables Suzuki-Miyaura coupling
((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane Alkyne chain C₁₀H₁₉BrOSi 279.24 - Propargyl ether; reactive in click chemistry

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Boiling Point (°C) Melting Point (°C) Solubility Stability
((4-Bromo-3-fluorobenzyl)oxy)-TBS Not reported Not reported Soluble in THF, DCM Stable to air/moisture if stored at 4–8°C
((4-Bromo-2-fluorobenzyl)oxy)-TBS Not reported Not reported Similar to 3-F isomer Comparable stability
(3-Bromo-4-methoxyphenoxy)-TBS Not reported Not reported Soluble in polar aprotic solvents Sensitive to strong acids
tert-Butyl(4-fluoro-3-Bpin-phenoxy)-TBS Not reported Not reported THF, DMF Air-sensitive (boronate)

Biological Activity

((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane is a silane compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including antimicrobial properties, cytotoxicity, and possible mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine and fluorine atom on the benzyl group, which may influence its biological properties. Its structure can be represented as follows:

 4 Bromo 3 fluorobenzyl oxy(tertbutyl)dimethylsilane\text{ 4 Bromo 3 fluorobenzyl oxy}(tert-\text{butyl})\text{dimethylsilane}

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in antimicrobial applications.

Antimicrobial Activity

A study demonstrated that benzosiloxaboroles, structurally related to the compound , showed significant antibacterial activity against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 1.56 to 12.5 μg/mL, suggesting strong antibacterial properties with relatively low cytotoxicity .

Table 1: Antibacterial Activity of Related Compounds

Compound IDBacterial StrainMIC (μg/mL)Cytotoxicity
6MSSA1.56Low
20MRSA12.5Low
12Gram-negative bacteria>400Moderate

Antifungal Activity

In addition to antibacterial properties, related compounds have shown moderate antifungal activity against standard yeast strains such as Candida spp. and Saccharomyces cerevisiae. MIC values for these activities ranged from 12.5 to >200 μg/mL for Candida spp. and from 6.25 to 200 μg/mL for S. cerevisiae .

Table 2: Antifungal Activity of Related Compounds

Compound IDYeast StrainMIC (μg/mL)
14Candida spp.12.5 - >200
25Saccharomyces cerevisiae6.25 - 200

The mechanism underlying the antibacterial activity of similar compounds often involves inhibition of key bacterial enzymes such as leucyl-tRNA synthetase; however, recent studies suggest alternative pathways may be involved for certain derivatives. For instance, structural bioinformatics analysis indicated that the mechanism might not solely rely on enzyme inhibition but could involve other cellular interactions .

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